4-Benzyl-2-phenyloxazol-5(2H)-one

Physical Organic Chemistry Azlactone Stability Kinetic Reactivity

4-Benzylidene analogs suffer poor enantioselectivity (E<20) and UV interference (330-360 nm) during HPLC monitoring. This saturated 4-benzyl azlactone solves both issues: • Lipase Resolution: Achieves E-values >100 under solid-state conditions with Mucor miehei lipase. • Hydrolytic Stability: Predictable ring-opening kinetics for reliable reaction scale-up. • HPLC Compatibility: λ_max confined to 260-280 nm eliminates co-eluting benzylidene interference. Supplied as a specialty research chemical with ≥97% purity, ideal for chiral glycine equivalent synthesis.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
Cat. No. B7945017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2-phenyloxazol-5(2H)-one
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(OC2=O)C3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-10,15H,11H2
InChIKeyVTVHOEIHELWQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-2-phenyloxazol-5(2H)-one: Chemical Identity & Procurement


4-Benzyl-2-phenyloxazol-5(2H)-one (CAS 1993085-91-8, synonymous with the saturated azlactone CAS 5874-61-3) is a five-membered N,O-heterocycle belonging to the oxazol-5-one (azlactone) family. It features a 2-phenyl substituent and a fully saturated 4-benzyl group (C16H13NO2, MW 251.28 g/mol), distinguishing it from the more extensively studied 4-benzylidene (exocyclic unsaturated) analogs. The compound is supplied primarily as a specialty research chemical (e.g., Sigma-Aldrich AldrichCPR, American Elements) and serves as a chiral intermediate and mechanistic probe in enantioselective biotransformations . Its physical properties include a reported melting point of 68–69 °C, a predicted boiling point of ~375 °C, and a predicted pKa of 2.56 ± 0.40 .

4-Benzyl-2-phenyloxazol-5(2H)-one: Why Generic Analogs Fall Short


Oxazol-5(4H)-ones are a widely exploited scaffold, yet simple in-class interchange fails because the saturation state at the 4-position (benzyl vs. benzylidene) and the nature of the 2-substituent (phenyl vs. alkyl) profoundly alter three procurement-critical parameters: (i) enantioselectivity in lipase-catalyzed resolutions—the saturated benzyl side-chain provides a steric and electronic environment that is disrupted by the extended conjugation of benzylidene analogs; (ii) hydrolytic stability—saturated 4-benzyl azlactones exhibit reaction kinetics and ring-opening profiles distinct from their benzylidene counterparts, as quantified through comparative alkaline hydrolysis studies across oxazol-5-ones and furan-5-ones [1]; and (iii) downstream synthetic utility—the saturated core serves as a specific glycine equivalent for producing N-acylphenylalanines, a route inapplicable to the unsaturated benzylidene series [2]. These differences render generic substitution scientifically unsound.

4-Benzyl-2-phenyloxazol-5(2H)-one: Evidence vs. Analogs


Alkaline Hydrolysis Reactivity: Benzyl vs. Benzylidene

The alkaline hydrolysis of 4-benzyl-2-phenyloxazol-5(2H)-one proceeds via a fundamentally different mechanistic pathway compared to 4-benzylidene-2-phenyloxazol-5(4H)-one. While the benzylidene analog undergoes base-catalyzed ring-opening with rate constants highly dependent on the electron-withdrawing nature of the arylidene substituent (quantified through Hammett ρ values), the saturated 4-benzyl compound lacks this extended conjugation and exhibits hydrolysis kinetics governed instead by the intrinsic electrophilicity of the lactone carbonyl [1]. This distinction directly impacts storage stability and batch-to-batch consistency for procurement.

Physical Organic Chemistry Azlactone Stability Kinetic Reactivity

Lipase Resolution: 4-Benzyl Azlactone as Privileged Substrate

(±)-2-Phenyl-4-benzyloxazol-5(4H)-one (the compound's racemic form) has been established as a model substrate for tuning lipase enantioselectivity, enabling direct comparison with other oxazol-5(4H)-ones. The saturated benzyl side-chain yields distinct enantioselectivity (E-value) profiles with Candida antarctica lipase B (CALB) and Mucor miehei lipase compared to 4-benzylidene or 4-methyl analogs, because the benzyl group occupies the enzyme's medium-sized hydrophobic pocket with near-optimal complementarity [1]. This substrate-specific behavior cannot be replicated by swapping in a benzylidene or alkyl-substituted oxazolone.

Biocatalysis Enantioselective Synthesis Lipase Engineering

UV-Vis Behavior: Saturated vs. Unsaturated Oxazolones

UV-Vis spectroscopic studies across ethanol, dichloromethane, and DMSO reveal that 4-benzylidene-2-phenyloxazol-5(4H)-one exhibits a pronounced bathochromic shift relative to its saturated 4-benzyl analog. The exocyclic C=C bond in the benzylidene series extends π-conjugation across the oxazolone ring and the arylidene substituent, lowering the HOMO–LUMO gap by approximately 0.5–1.0 eV, whereas the saturated 4-benzyl-2-phenyloxazol-5(2H)-one lacks this extended conjugation and absorbs exclusively in the UV region with minimal solvatochromic sensitivity [1].

Photophysics Solvatochromism Spectroscopic Characterization

Solid-State Handling: Melting Point Advantage

4-Benzyl-2-phenyloxazol-5(2H)-one (CAS 5874-61-3) exhibits a sharp, experimentally determined melting point of 68–69 °C , enabling straightforward identity confirmation and purity assessment by melting point determination. In contrast, the closely related 2-phenyloxazol-5(4H)-one (CAS 1199-01-5, the unsubstituted parent) melts with decomposition at 94–96 °C (dec.) , while many 4-benzylidene-2-phenyloxazol-5-ones show broad melting ranges (often >10 °C) indicative of Z/E isomer mixtures . This well-defined melting behavior translates directly into simpler QC verification and reduced ambiguity in batch acceptance.

Physicochemical Characterization Quality Control Solid-State Stability

4-Benzyl-2-phenyloxazol-5(2H)-one: Research Application Scenarios


Enantioselective Biocatalysis Method Development

The saturated 4-benzyl substitution pattern provides optimal complementarity for the hydrophobic binding pocket of Mucor miehei and Candida antarctica lipases, yielding enantioselectivity (E-values) tunable to >100 under solid-state buffer conditions [1]. Researchers investigating lipase engineering or kinetic resolution protocols should procure this specific saturated azlactone, as 4-benzylidene or 4-alkyl analogs consistently underperform (E < 20) in the same systems.

N-Acylphenylalanine Derivative Synthesis

The saturated 4-benzyl oxazol-5-one core serves as a direct precursor to N-acylphenylalanines upon reductive ring-opening [2]. This synthetic pathway is structurally inaccessible from the unsaturated benzylidene series, which requires sequential reduction and ring-opening steps with differing stereochemical outcomes. Medicinal chemistry programs targeting phenylalanine-based peptidomimetics benefit from the streamlined route enabled by this compound.

UV Detection Method Development

With λ_max confined to the 260–280 nm range and negligible solvatochromism, 4-benzyl-2-phenyloxazol-5(2H)-one eliminates the long-wavelength absorption interference (330–360 nm) characteristic of benzylidene oxazolones [3]. This property is critical for HPLC method development in reaction monitoring where co-eluting benzylidene byproducts or residual starting materials would otherwise saturate the detector at monitoring wavelengths.

Azlactone Ring Stability Studies

The electronically isolated sp³-hybridized C4 position of this compound provides a baseline for probing the intrinsic electrophilicity of the oxazol-5-one carbonyl without the confounding influence of exocyclic conjugation [4]. This makes the saturated benzyl analog an essential control compound in systematic Hammett studies or hydrolysis kinetics investigations comparing saturated vs. unsaturated azlactones.

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